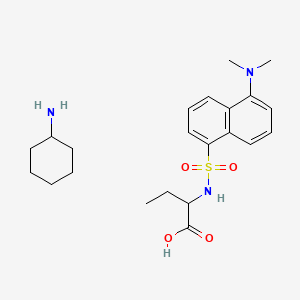
2-chloroethyl 4-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl 4-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloroethyl group attached to a benzene ring that is substituted with a methoxy group and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-methoxybenzenesulfonate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the sulfonyl chloride, resulting in the formation of the sulfonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-chloroethyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonate group can be reduced to a sulfonic acid or a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl sulfonates.
Oxidation: Products include 4-hydroxybenzenesulfonate or 4-formylbenzenesulfonate.
Reduction: Products include 4-methoxybenzenesulfonic acid or 4-methoxybenzenesulfide.
科学的研究の応用
2-chloroethyl 4-methoxybenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the chloroethyl group can be activated in vivo to release active therapeutic agents.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-chloroethyl 4-methoxybenzenesulfonate involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonate group enhances the solubility and reactivity of the compound, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
2-Chloroethyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloroethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a methoxy group.
2-Chloroethyl 4-nitrobenzene-1-sulfonate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-chloroethyl 4-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical and biological systems. Additionally, the combination of the chloroethyl and sulfonate groups provides a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
85650-11-9 |
|---|---|
分子式 |
C9H11ClO4S |
分子量 |
250.7 g/mol |
IUPAC名 |
2-chloroethyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3 |
InChIキー |
XIWYUHBMTZOHHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCCl |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCCl |
Key on ui other cas no. |
85650-11-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B1660847.png)


![2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene](/img/structure/B1660853.png)
![1-[[2-[(2-Hydroxynaphthalen-1-yl)methylamino]ethylamino]methyl]naphthalen-2-ol](/img/structure/B1660855.png)



